molecular formula C17H18Cl2N2O3S B2832415 3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034395-62-3

3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2832415
CAS RN: 2034395-62-3
M. Wt: 401.3
InChI Key: VFVITVRCGNLNKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a condensation reaction, while the piperidine ring could be formed through a cyclization reaction. The sulfonyl group could be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group and chloro-substituents could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The pyridine ring could act as a base or a nucleophile in various reactions. The piperidine ring could also act as a nucleophile or could undergo N-alkylation. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyridine ring could make the compound somewhat polar, while the chloro-substituents could increase its lipophilicity. The piperidine ring could potentially make the compound a base, depending on the pH of the solution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of compounds related to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" is in the synthesis of new heterocycles with potential antimicrobial activities. For example, the synthesis of new heterocyclic compounds based on pyrazole scaffolds has been explored for their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). These compounds undergo various chemical reactions to produce derivatives with potential antimicrobial activities.

Catalytic Applications and Green Chemistry

Compounds structurally similar to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" have been used in catalytic applications and green chemistry. For instance, magnetically separable graphene oxide anchored with sulfonic acid has shown high catalytic activity for synthesizing pyrazolo[3,4-b]pyridine derivatives, demonstrating the role of such compounds in promoting environmentally friendly chemical reactions (Zhang et al., 2016).

Green Metric Evaluation

The green metric evaluation of derivatives related to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" focuses on assessing the environmental impact of chemical processes. A study on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, highlighted modifications that reduce waste generation, emphasizing the importance of green chemistry principles in the development of pharmaceutical intermediates (Gilbile, Bhavani, & Vyas, 2017).

Anticancer Research

Another significant application is in anticancer research, where compounds bearing similarity to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" are synthesized and evaluated for their potential anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer properties, highlighting the potential of these compounds in developing new anticancer agents (Redda & Gangapuram, 2007).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. Additionally, it could be interesting to study its biological activity, for example by testing it in various in vitro and in vivo models .

properties

IUPAC Name

3-chloro-4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVITVRCGNLNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

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